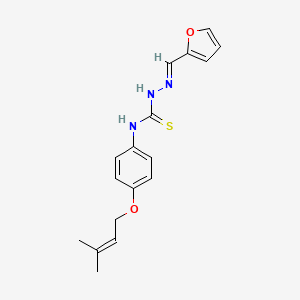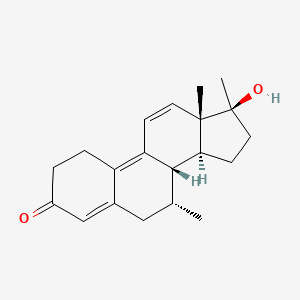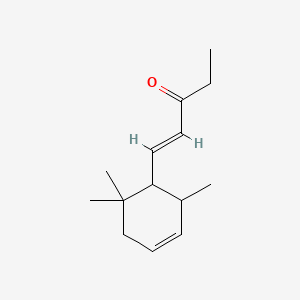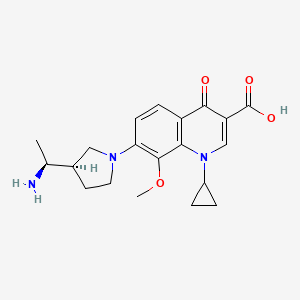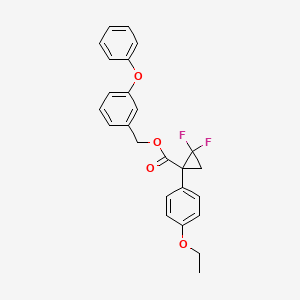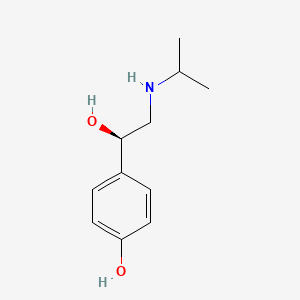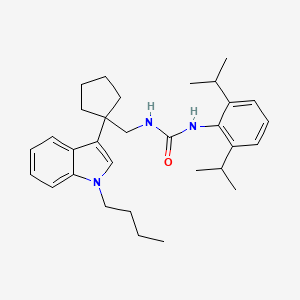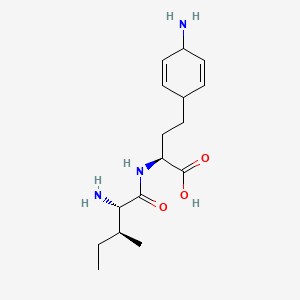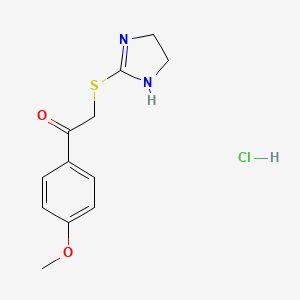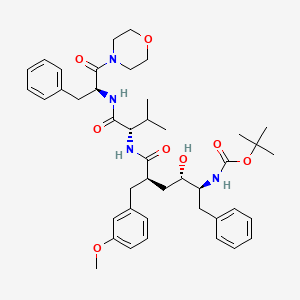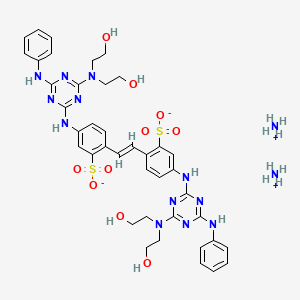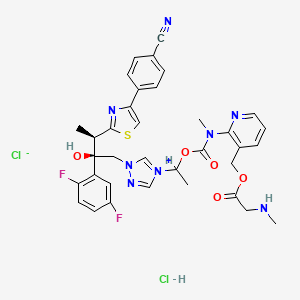
Isavuconazonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isavuconazonium chloride is a second-generation triazole antifungal compound. It is a prodrug of isavuconazole, which means it is converted into the active form, isavuconazole, in the body. This compound is used primarily for the treatment of invasive aspergillosis and mucormycosis, serious fungal infections that can be life-threatening, especially in immunocompromised patients .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isavuconazonium chloride involves multiple steps, including the formation of a triazolium salt tethered to isavuconazole via an ester moiety. One of the key steps in the synthesis is the use of an anion exchange resin to introduce the HSO4 anion into the formulation of the quaternary ammonium salt . The overall yield of the process is approximately 57%, with a high-performance liquid chromatography purity of 97.25% .
Industrial Production Methods
Industrial production of this compound typically involves the use of stable intermediates and optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, making it feasible for large-scale manufacturing .
化学反応の分析
Types of Reactions
Isavuconazonium chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in antifungal therapies .
科学的研究の応用
Isavuconazonium chloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactions of triazole antifungals.
Biology: It is used to study the mechanisms of fungal infections and the body’s response to antifungal treatments.
Medicine: It is used in clinical trials and treatments for invasive fungal infections, particularly in immunocompromised patients.
Industry: It is used in the development of new antifungal drugs and formulations
作用機序
Isavuconazonium chloride exerts its effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .
類似化合物との比較
Similar Compounds
Voriconazole: Another triazole antifungal used for similar indications.
Posaconazole: A triazole antifungal with a broader spectrum of activity.
Itraconazole: A triazole antifungal used for a variety of fungal infections.
Uniqueness
Isavuconazonium chloride is unique in its high solubility in water, which allows for intravenous administration without the need for a cyclodextrin vehicle. This reduces the risk of nephrotoxicity associated with cyclodextrin .
特性
CAS番号 |
497235-79-7 |
|---|---|
分子式 |
C35H36Cl2F2N8O5S |
分子量 |
789.7 g/mol |
IUPAC名 |
[2-[1-[1-[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;chloride;hydrochloride |
InChI |
InChI=1S/C35H35F2N8O5S.2ClH/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3;;/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3;2*1H/q+1;;/p-1/t22-,23?,35+;;/m0../s1 |
InChIキー |
QELOMWCWBPJMAS-XFERGYADSA-M |
異性体SMILES |
C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.Cl.[Cl-] |
正規SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


